molecular formula C18H16BrCl2N3OS2 B2386709 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole CAS No. 344273-24-1

3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B2386709
CAS No.: 344273-24-1
M. Wt: 505.27
InChI Key: BOWJAOUYLBVQGX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole is a 1,2,4-triazole derivative featuring:

  • A 4-bromobenzyl group attached via a sulfanyl (-S-) linkage at position 2.
  • A (2,6-dichlorobenzyl)sulfinyl group (-SO-CH₂-C₆H₃Cl₂) at position 3.
  • A methyl group (-CH₃) at position 4 on the triazole ring.

Its molecular formula is C₁₈H₁₆BrCl₂N₃OS₂ with a molecular weight of 505.29 g/mol . Halogen atoms (Br, Cl) contribute to lipophilicity, a critical factor in membrane permeability and binding interactions in biological systems.

Nucleophilic substitution reactions between thiols and halogenated intermediates.

Oxidation of sulfanyl (-S-) to sulfinyl (-SO-) groups using oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
Characterization methods likely include IR spectroscopy (to confirm S=O stretching at ~1050 cm⁻¹), NMR (to resolve aromatic protons and methyl groups), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrCl2N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWJAOUYLBVQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CS(=O)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrCl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This article reviews the biological activities associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Sulfanyl Group : Imparts potential thiol reactivity.
  • Bromobenzyl and Dichlorobenzyl Substituents : These halogenated aromatic groups may enhance lipophilicity and biological interaction.

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The presence of both sulfanyl and sulfinyl groups in this compound enhances its activity against various pathogens.

  • Case Study : A study on related triazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , suggesting potential for this compound to exhibit similar effects due to structural similarities .
MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Enterococcus faecalis14 mm

Anticancer Activity

Triazoles have been explored for their anticancer properties. The mercapto-substituted triazoles have shown promising results in inhibiting cancer cell proliferation.

  • Research Findings : In vitro studies revealed that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) with IC50 values ranging from 6.2 µM to 27.3 µM .
Cancer Cell LineIC50 Value (µM)
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

The biological activity of triazole compounds is often attributed to their ability to interfere with critical cellular processes:

  • Inhibition of Enzyme Activity : Triazoles can inhibit enzymes involved in the synthesis of nucleic acids and proteins.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.
  • Antioxidant Properties : Some studies suggest that triazoles can act as antioxidants, reducing oxidative stress within cells.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, a study demonstrated that triazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. The antifungal activity was also notable against pathogens like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundZone of Inhibition (mm)Gram-negativeGram-positiveFungi
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazoleTBDTBDTBDTBD

Anticancer Properties

The anticancer potential of triazole derivatives has been explored in various studies. Some compounds from this class have been evaluated for their efficacy against multiple human tumor cell lines. For example, a series of triazole-based sulfonamide derivatives demonstrated significant cytotoxicity against cancer cell lines representing lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedGI50 (μM)
This compoundVarious (NCI-60)TBD

Fungicides

Triazoles are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound under discussion could potentially serve as a fungicide in crop protection strategies. Its effectiveness against fungal pathogens could be harnessed to develop new formulations that enhance crop yield and health.

Growth Regulators

Certain triazole derivatives function as plant growth regulators by modulating hormone levels within plants. This application can lead to improved growth patterns and resistance to environmental stressors.

Chemical Reactions Analysis

Core Triazole Ring Formation

The triazole scaffold is typically synthesized via cyclization or condensation reactions. Key pathways include:

Hydrazine-carbothioamide Cyclization

  • Reaction : Cyclization of 2-acyl-N-(4-bromophenyl)hydrazine-1-carbothioamides under alkaline conditions forms the 1,2,4-triazole ring .

  • Conditions : Reflux in ethanol with KOH (4–6 h, 80–90°C).

  • Yield : 70–85% for analogous triazole derivatives .

Reaction Protocol

  • Substrate : 4-Methyl-4H-1,2,4-triazole-3-thiol .

  • Electrophile : 4-Bromobenzyl bromide or 2,6-dichlorobenzyl chloride.

  • Conditions :

    • Solvent: DMF, 25–30°C

    • Base: Cs₂CO₃ (1.5 equiv)

    • Time: 24 h .

  • Yield : 61–68% for similar S-alkylated triazoles .

Key Data Table

Reaction StepReagents/ConditionsYieldSource
S-Alkylation of triazole4-Bromobenzyl bromide, Cs₂CO₃, DMF61%
PurificationRecrystallization (ethanol)

Sulfinyl Group Formation

The sulfinyl (–SO–) group at position 5 is generated via oxidation of a sulfide precursor :

Oxidation Reaction

  • Substrate : 5-[(2,6-Dichlorobenzyl)sulfanyl]methyl intermediate.

  • Oxidizing Agent : H₂O₂ (30%) or mCPBA in CH₂Cl₂ .

  • Conditions : 0–5°C, 2–4 h.

  • Yield : 55–60% for sulfoxide derivatives .

Mechanistic Insight

  • The reaction proceeds through a radical or polar mechanism, depending on the oxidant .

  • Stereoselectivity is low, yielding a racemic mixture of sulfoxides.

Reduction of Sulfinyl Group

  • Reagents : NaBH₄ or LiAlH₄ in THF/EtOH .

  • Outcome : Converts sulfinyl (–SO–) back to sulfanyl (–S–) with >90% efficiency .

Halogen Exchange

  • Bromine Replacement : Pd-catalyzed cross-coupling (Suzuki) replaces the 4-bromobenzyl group with aryl/heteroaryl units .

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Thermal Decomposition

  • Onset Temperature : 185–190°C (TGA data for analogous triazoles) .

  • Degradation Products : SO₂, HBr, and dichlorobenzene fragments.

Hydrolytic Stability

  • pH 1–3 : Stable for 24 h (simulated gastric fluid).

  • pH 7–9 : Gradual oxidation of sulfanyl to sulfonyl (–SO₂–) groups .

Comparative Reaction Table

Reaction TypeReagentsConditionsYield
S-Alkylation4-Bromobenzyl bromideDMF, Cs₂CO₃, 24h61%
Sulfoxide OxidationH₂O₂, CH₂Cl₂0–5°C, 4h58%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂DMF/H₂O, 80°C40–50%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,2,4-triazole derivatives:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Biological Activity/Notes Reference
Target Compound C₁₈H₁₆BrCl₂N₃OS₂ 505.29 4-Bromobenzyl (sulfanyl), 2,6-dichlorobenzyl (sulfinyl), methyl Not explicitly reported; potential antimicrobial
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole C₁₇H₁₉ClN₃S₂ 495.3 Adamantyl (lipophilic), 4-chlorobenzyl (sulfanyl) 11β-HSD1 inhibitor (enzyme target for metabolic diseases)
3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole C₂₃H₁₇Cl₂N₅O₂S₂ 526.44 2,6-Dichlorobenzyl (sulfanyl), 4-nitrobenzyl (sulfanyl), phenyl Antimicrobial (discontinued commercial availability)
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile C₁₇H₁₂N₆S 332.38 Phenyl, 1,2-dicyanophenyl (electron-withdrawing), sulfanyl Chemosensor for metal cations; DFT/B3LYP validated
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole C₂₄H₂₀ClF₃N₃S 490.95 4-Chlorophenyl, 3-(trifluoromethyl)benzyl (lipophilic), sulfanyl Not reported; structural analog for drug discovery

Key Observations

Halogen Substitution :

  • The target compound’s 4-bromobenzyl and 2,6-dichlorobenzyl groups contrast with 4-chlorobenzyl (in ) and trifluoromethyl (in ). Bromine’s larger atomic radius may enhance van der Waals interactions in binding pockets compared to chlorine .
  • 2,6-Dichlorobenzyl substituents are common in antimicrobial agents due to their ability to disrupt bacterial membranes .

Sulfinyl vs. This could improve solubility but reduce blood-brain barrier penetration .

Biological Activity Trends: Compounds with chlorine or bromine substituents (e.g., ) often exhibit antimicrobial or enzyme-inhibitory activity. Adamantyl-containing triazoles () demonstrate enhanced metabolic stability due to the rigid hydrocarbon framework, a feature absent in the target compound.

Crystallographic and Computational Insights :

  • Triazole derivatives like exhibit weak intermolecular hydrogen bonds (C–H⋯N), stabilizing crystal packing. The target compound’s sulfinyl group may promote similar interactions, though crystallographic data is unavailable.
  • DFT studies (e.g., ) correlate experimental geometries with theoretical models, a method applicable to predict the target’s electronic properties (e.g., HOMO-LUMO gaps).

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole?

  • Answer : Synthesis typically involves multi-step reactions:

Triazole core formation : React hydrazine derivatives with carbonyl compounds (e.g., aldehydes) under acidic conditions to form the 1,2,4-triazole ring .

Sulfanyl/sulfinyl group introduction : Use nucleophilic substitution (e.g., benzyl thiols) or oxidation (e.g., H₂O₂ for sulfinyl groups) .

Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified via HPLC or NMR .
Critical parameters include temperature control (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol/DMF), and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer : Use a combination of:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., S–C bond distances ~1.81 Å) and confirm stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • IR : Detect functional groups (e.g., S=O stretch at 1040–1060 cm⁻¹ for sulfinyl) .
  • DFT calculations : Optimize geometry with B3LYP/6-311G(d) basis sets; compare HOMO-LUMO gaps (e.g., ~4.5 eV) to experimental data .

Advanced Research Questions

Q. What strategies can resolve contradictory reports on the antimicrobial efficacy of this compound?

  • Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination against reference strains (e.g., S. aureus ATCC 25923) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing sulfinyl with sulfonyl groups reduces potency by ~30%) .
  • Stability studies : Assess compound degradation under assay conditions (e.g., pH 7.4, 37°C) via LC-MS .

Q. How can QSAR models inform the design of more potent triazole derivatives?

  • Answer : Perform QSAR using descriptors such as:

  • Lipophilicity (logP) : Optimal logP ~3.2 enhances membrane permeability .
  • Electrostatic potential : Sulfinyl groups increase electron density at the triazole ring, improving target binding .
  • Steric parameters : Bulky substituents (e.g., 2,6-dichlorobenzyl) reduce conformational flexibility but enhance selectivity .
    Validate models with leave-one-out cross-validation (R² > 0.85) .

Q. What crystallographic techniques elucidate the impact of sulfinyl vs. sulfanyl groups on molecular packing?

  • Answer :

  • Single-crystal XRD : Compare sulfinyl (S=O) vs. sulfanyl (S–S) compounds. Sulfinyl groups form stronger hydrogen bonds (e.g., C–H⋯O interactions) with bond lengths ~2.8 Å, affecting lattice stability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions; sulfinyl derivatives show 12% higher S⋯O contacts .
  • Thermal analysis (DSC/TGA) : Sulfinyl analogs exhibit higher melting points (ΔTm +15°C) due to enhanced crystallinity .

Methodological Guidance

Q. How to optimize reaction yields when introducing sulfinyl groups?

  • Answer :

  • Oxidant selection : Use H₂O₂ in acetic acid (yields ~75%) over mCPBA (yields ~60% but higher purity) .
  • Temperature control : Maintain 0–5°C during oxidation to minimize over-oxidation to sulfones .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Q. What computational tools predict interactions with biological targets (e.g., CYP450 enzymes)?

  • Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to CYP450 (PDB ID: 1TQN). The sulfinyl group forms a hydrogen bond with Thr309 (binding energy ≤ −8.5 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
  • Free-energy calculations (MM-PBSA) : Estimate ΔG binding; correlations with IC₅₀ values validate predictions .

Data Contradiction Analysis

Q. Why do some studies report poor solubility despite high logP values?

  • Answer : Discrepancies arise from:

  • Polymorphism : Amorphous vs. crystalline forms (e.g., amorphous solubility 2x higher) .
  • Counterion effects : Salt formation (e.g., HCl salts improve aqueous solubility by 40%) .
  • Experimental conditions : Use USP phosphate buffer (pH 6.8) instead of pure water for biorelevant measurements .

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